3-Bromo-4,6-dichloroquinoline

Chemoselective cross-coupling Suzuki-Miyaura Palladium catalysis

Researchers requiring a single quinoline scaffold with three distinct halogen handles often face iterative, low-yielding halogenation steps. 3-Bromo-4,6-dichloroquinoline eliminates this bottleneck by providing C-3 (Br), C-4 (Cl), and C-6 (Cl) substituents in a ready-to-use building block. • Enables orthogonal sequential functionalization: selective Suzuki-Miyaura at C-3, then Buchwald-Hartwig amination or SNAr at C-4/C-6. • Supplied as a white to off-white solid at ≥98% purity, compatible with automated solid-dispensing workstations. • Reduces manual handling and QC overhead, accelerating the production of focused analog libraries for SAR campaigns.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.942
CAS No. 1204810-05-8
Cat. No. B598545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,6-dichloroquinoline
CAS1204810-05-8
Synonyms3-Bromo-4,6-dichloroquinoline
Molecular FormulaC9H4BrCl2N
Molecular Weight276.942
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Cl)Cl)Br
InChIInChI=1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
InChIKeyXVIDUYCZZSSQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,6-dichloroquinoline Building Block


3-Bromo-4,6-dichloroquinoline (CAS 1204810-05-8) is a trihalogenated quinoline building block (C₉H₄BrCl₂N, MW 276.94) featuring a bromine substituent at C-3 and chlorine substituents at C-4 and C-6 . This uncommon substitution pattern endows the scaffold with orthogonal reactivity handles for sequential chemical functionalization—a feature increasingly demanded in fragment-based drug discovery and agrochemical lead optimization. The compound is supplied as a white to off-white solid with a typical purity of 95–98%, making it suitable for both manual and automated synthetic workflows .

Why 3-Bromo-4,6-dichloroquinoline Is Irreplaceable


Halogenated quinolines are not interchangeable commodities; the identity and position of each halogen atom dictate reactivity in cross-coupling, nucleophilic aromatic substitution, and biological target engagement. 4,6-Dichloroquinoline, for instance, lacks the C-3 bromine handle required for mild Pd-catalyzed Suzuki-Miyaura coupling, while 3-bromoquinoline lacks the electron-withdrawing chlorine substituents that tune the quinoline nitrogen basicity (predicted pKa ~0.30) and provide additional derivatization sites [1][2]. The 3-bromo-4,6-dichloro pattern thus delivers a reactivity and selectivity profile that no single-halogen or dichloro-only analog can replicate.

Evidence for 3-Bromo-4,6-dichloroquinoline


Selective Suzuki Coupling via C-3 Bromine

In palladium(0)-catalyzed cross-coupling, the rate of oxidative addition into a C–Br bond is approximately 100–1000 times faster than into a C–Cl bond under identical conditions, a difference exploited in sequential polyfunctionalization strategies [1]. For 3-bromo-4,6-dichloroquinoline, this intrinsic kinetic bias permits exclusive coupling at the C-3 bromine while preserving the C-4 and C-6 chlorines for subsequent nucleophilic substitution or a second, harsher cross-coupling step. 4,6-Dichloroquinoline, devoid of this bromine handle, requires elevated temperatures and stronger ligands to activate any C–Cl bond, often leading to mixtures of regioisomers [1]. Although direct head-to-head data for the title compound are not published, the well-established kinetic hierarchy of C–Br >> C–Cl oxidative addition serves as a class-level inference that underpins the compound's value in modular library synthesis.

Chemoselective cross-coupling Suzuki-Miyaura Palladium catalysis

C-3 Bromine GAK Affinity Advantage

A competitive binding study of halogenated quinoline probes for GAK kinase reported dissociation constants (KD) of 6.7 nM for the 3-chloro analog (Compound 10), 1.9 nM for the 3-bromo analog (Compound 11), and 7.9 nM for the 3-iodo analog (Compound 12) [1]. The 3.5-fold improvement of the bromo over the chloro species demonstrates a clear halogen-dependent potency trend. Although the reference compounds are simpler 3-haloquinolines lacking the additional 4,6-dichloro substitution, the data support the inference that introduction of bromine at C-3—as in 3-bromo-4,6-dichloroquinoline—can enhance engagement with the GAK ATP-binding pocket. The electron-withdrawing 4,6-dichloro pattern may further modulate selectivity across the kinome.

Kinase inhibition GAK Competition binding

Solid State Handling Benefits

3-Bromo-4,6-dichloroquinoline is a white to off-white crystalline solid at room temperature , unlike the commercially prevalent 3-bromoquinoline (CAS 5332-24-1), which has a melting point of 13–15 °C and exists as a low-viscosity liquid under ambient conditions . The solid state eliminates solvent evaporation challenges, simplifies gravimetric dispensing into parallel synthesis reactors, and is fully compatible with robotic solid-handling platforms commonly used in high-throughput experimentation.

Physical form Compound management Solid handling

High-Purity Supply Advantage

The compound is commercially available at a certified purity of 98.00% (HPLC) with full analytical documentation including NMR and LC-MS . In comparison, the closest non-brominated analog, 4,6-dichloroquinoline (CAS 4203-18-3), is commonly supplied at a minimum purity of 95% with less comprehensive analytical characterization . A 3-percentage-point purity gap may appear modest, but in multi-step syntheses where each intermediate carries forward impurities, the higher starting purity of the brominated building block translates into fewer side reactions and higher overall yields of final target compounds.

Purity specification Quality control Analytical characterization

3-Bromo-4,6-dichloroquinoline Applications


GAK Kinase Inhibitor Lead Generation

Leveraging the sub-nanomolar affinity trend observed for 3-bromoquinoline analogs against GAK kinase [1], medicinal chemistry teams can employ 3-bromo-4,6-dichloroquinoline as a core scaffold for structure-activity relationship (SAR) expansion. The C-4 and C-6 chlorine atoms serve as secondary diversification points to optimize selectivity over related kinases such as RIPK2 and ADCK3.

Two-Step Diaminoquinoline Library Synthesis

The orthogonal reactivity of C-3 (Br) versus C-4/C-6 (Cl) enables a sequential protocol: (i) selective Suzuki-Miyaura coupling at C-3 with arylboronic acids, followed by (ii) Buchwald-Hartwig amination or SNAr at C-4 and C-6 to install amine substituents [2]. This route generates diverse 3-aryl-4,6-diaminoquinoline analogs in two operational steps, a strategy not possible with 4,6-dichloroquinoline or 3-bromoquinoline alone.

Automated HTS Library Production

The solid physical form and 98% purity of 3-bromo-4,6-dichloroquinoline make it directly compatible with automated solid-dispensing workstations (e.g., Chernspeed, Chemspeed) . Procurement of a pre-characterized, high-purity solid reduces manual intervention and quality-control bottlenecks, accelerating the production of hundreds of analogs for primary screening campaigns.

Agrochemical Lead Optimization with Halogen Selectivity

Halogenated quinolines are privileged scaffolds in herbicide discovery. The 3-bromo-4,6-dichloro pattern allows late-stage introduction of aryl or heteroaryl groups at C-3 through cross-coupling while retaining chlorine atoms that can enhance metabolic stability or target binding in plant systems [2]. This late-stage diversification capability shortens the design-make-test cycle in agrochemical lead optimization.

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